4-(Methoxymethyl)benzoyl chloride
Overview
Description
4-(Methoxymethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where a methoxymethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)benzoyl chloride can be synthesized through the direct chlorination of 4-methoxybenzoic acid using thionyl chloride . The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the desired benzoyl chloride derivative.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride remains common due to its efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Addition-Elimination Mechanism: Reacts with potassium thiocyanate to yield isothiocyanate derivatives.
Common Reagents and Conditions:
Amines: Used to form amides.
Alcohols: Used to form esters.
Potassium Thiocyanate: Used for the formation of isothiocyanate derivatives.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Isothiocyanate Derivatives: Formed from reactions with potassium thiocyanate.
Scientific Research Applications
4-(Methoxymethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reactive acylating agent in organic synthesis to produce various derivatives.
Biology: Employed in the synthesis of bioactive compounds, such as echinoside A and salinosporamide A.
Medicine: Utilized in the synthesis of potential anti-cancer agents and compounds with HIV-1 activity.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)benzoyl chloride primarily involves nucleophilic substitution reactions. The compound’s acyl chloride group is highly reactive, allowing it to readily react with nucleophiles. The nucleophilic attack on the carbonyl carbon leads to the formation of tetrahedral intermediates, followed by the elimination of chloride ions to form the final products .
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but lacks the methoxymethyl group.
4-Methoxybenzyl chloride: Contains a methoxy group and a benzyl chloride moiety.
4-Methylbenzoyl chloride: Similar structure with a methyl group instead of a methoxymethyl group.
Uniqueness: 4-(Methoxymethyl)benzoyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can provide distinct advantages in specific synthetic applications compared to its analogs.
Properties
IUPAC Name |
4-(methoxymethyl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLONZHNJKJMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551771 | |
Record name | 4-(Methoxymethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82628-75-9 | |
Record name | 4-(Methoxymethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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